Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate is a heterocyclic compound with the molecular formula C11H10F3N3O4. This compound is part of the triazolopyridine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, given its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated aromatics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions vary but often include derivatives with modified functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting enzyme activity or modulating receptor functions, thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazoles: Similar in structure but differ in the position of nitrogen atoms, affecting their reactivity and biological activity.
Uniqueness
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C2HF3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPATLVLBMJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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